N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H17ClN4O4 and its molecular weight is 364.79. The purity is usually 95%.
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Scientific Research Applications
Serotonin-3 Receptor Antagonism
Studies on similar chemical structures, such as 4-amino-5-chloro-2-ethoxybenzamides, have identified potent serotonin-3 (5-HT3) receptor antagonists. These compounds, including N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)benzamide and 1-benzyl-4-methylhexahydro-1H-1,4-diazepine analogues, have shown significant activity against 5-HT3 receptors. This suggests potential applications in areas like antiemetic therapy or psychiatric drug development (Harada et al., 1995).
Synthesis of Heterocyclic Compounds
Innovative methods for synthesizing tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tetrahydro-1-benzazepines have been developed using easily accessible starting materials like 2-(allylaryl)glycinates. These novel compounds, including N-2-chloroacetyl derivatives and tricyclic tetrahydrobenzo[f]pyrazino[1,2-a]azepine-1,4-diones, have potential applications in medicinal chemistry and drug development (Guerrero et al., 2020).
Analgesic Activity
Compounds with a similar chemical structure, such as 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide, have been synthesized and evaluated for analgesic activity. These compounds have shown potential in pain management, indicating a possible application for N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide in analgesic drug development (Saad et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for theiranticonvulsant effects . This suggests that the compound might interact with targets involved in neuronal signaling and regulation of convulsions.
Mode of Action
Based on the anticonvulsant activity of similar compounds , it can be hypothesized that this compound may modulate neuronal signaling pathways to suppress excessive neuronal discharges, thereby controlling convulsions.
Biochemical Pathways
Given the potential anticonvulsant activity, it might influence pathways related toneuronal excitability and signaling .
Result of Action
Based on the potential anticonvulsant activity, it can be inferred that the compound might help incontrolling convulsions by modulating neuronal signaling .
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4/c17-11-1-3-13-10(7-11)8-21(15(23)9-25-13)6-5-18-16(24)12-2-4-14(22)20-19-12/h1,3,7H,2,4-6,8-9H2,(H,18,24)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFOTSZWVACTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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